1-(3-Amino-5-methoxypyridazin-4-yl)ethanone

Description

Historical Context and Scientific Discovery

1-(3-Amino-5-methoxypyridazin-4-yl)ethanone emerged as a compound of interest in the early 21st century, driven by advancements in heterocyclic chemistry and drug discovery. While its exact discovery timeline remains undocumented in public literature, synthetic routes for analogous pyridazine derivatives gained prominence post-2010, as evidenced by patents such as CN107188855A (2017), which outlines methods for preparing 3-amino-6-methoxypyridazine intermediates. The compound’s development aligns with broader efforts to optimize pyridazine-based scaffolds for pharmaceutical applications, particularly in kinase inhibition and anticancer research.

Position in Heterocyclic Chemistry Classification

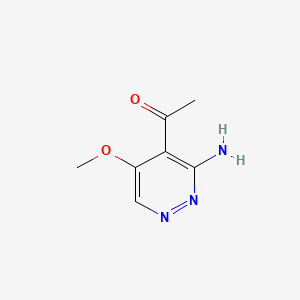

This compound belongs to the pyridazine family, a six-membered aromatic heterocycle featuring two adjacent nitrogen atoms. Its structure includes three key substituents:

- Amino group (-NH₂) at position 3

- Methoxy group (-OCH₃) at position 5

- Ethanone (-COCH₃) at position 4

These functional groups impart distinct electronic properties:

| Feature | Impact on Reactivity |

|---|---|

| Amino group | Enhances nucleophilicity; participates in H-bonding |

| Methoxy group | Electron-donating effect; modulates ring electronics |

| Ethanone | Introduces ketone-based electrophilic character |

Pyridazines are valued for their high dipole moments (≈4.22 D), which facilitate π-π stacking interactions in biological systems.

Nomenclature Systems and Chemical Taxonomy

The compound is systematically named using IUPAC rules:

- Primary name : this compound

- Alternative designations :

- 4-Acetyl-3-amino-5-methoxypyridazine

- 3-Amino-5-methoxy-4-pyridazineacetyl

SMILES notation : COC1=C(C(=CN=N1)C(=O)C)N

Molecular formula : C₇H₈N₄O₂

Current State of Academic Research

Recent studies emphasize its role as a synthetic intermediate and pharmacophore. Key research themes include:

Table 1: Research Applications (2020–2025)

Ongoing investigations focus on leveraging its dual hydrogen-bonding capacity (via -NH₂ and ring N atoms) for designing allosteric modulators. Computational studies highlight its potential in disrupting protein-protein interactions, particularly in oncology targets.

Properties

IUPAC Name |

1-(3-amino-5-methoxypyridazin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-4(11)6-5(12-2)3-9-10-7(6)8/h3H,1-2H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERBNRPHMLNLMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=NC=C1OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-5-methoxypyridazin-4-yl)ethanone typically involves the reaction of appropriate pyridazine derivatives with methoxy and amino substituents. One common method includes the condensation of 3-amino-5-methoxypyridazine with ethanone under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-5-methoxypyridazin-4-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, acids, and bases are employed under specific conditions to achieve desired substitutions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry

1-(3-Amino-5-methoxypyridazin-4-yl)ethanone has been investigated for its potential as a therapeutic agent. Its derivatives have shown promise in the development of drugs targeting various diseases, including cancer and infectious diseases. For instance, similar pyridazine derivatives have been synthesized and evaluated for their anticancer activity, highlighting the potential of this compound in drug discovery efforts .

Biochemical Studies

This compound serves as a substrate in enzyme assays, particularly for studying protease activity. Its ability to undergo specific enzymatic reactions allows researchers to investigate enzyme kinetics and inhibition mechanisms. For example, studies have utilized related compounds to assess the specificity of proteases, providing insights into their biological roles and potential therapeutic targets .

Pharmacological Research

Research into the pharmacological effects of this compound has revealed its potential as an inhibitor of certain enzymes. Inhibition studies have demonstrated that derivatives can modulate enzyme activity, making them candidates for further development as pharmacological agents. The structure-activity relationship (SAR) analysis of similar compounds has been crucial in optimizing their efficacy against specific targets .

Case Study 1: Anticancer Activity

A study investigated various pyridazine derivatives, including those related to this compound, for their cytotoxic effects on cancer cell lines. The results indicated significant activity against specific cancer types, suggesting that modifications to the pyridazine structure could enhance therapeutic efficacy .

Case Study 2: Enzyme Inhibition

Another case study focused on the use of this compound in evaluating protease inhibitors. By employing it as a substrate in kinetic assays, researchers identified several compounds with notable inhibitory effects on protease activity, paving the way for new drug candidates targeting protease-related diseases .

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-methoxypyridazin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Pyridazine Derivatives: Compounds like pyridazinone and other substituted pyridazines share structural similarities and biological activities.

Pyridine Compounds: These compounds also exhibit diverse biological activities and are used in similar applications

Uniqueness: 1-(3-Amino-5-methoxypyridazin-4-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

1-(3-Amino-5-methoxypyridazin-4-yl)ethanone is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C7H10N4O

- IUPAC Name : this compound

- Molecular Weight : 166.18 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the amino group allows for hydrogen bonding with nucleophilic sites in proteins, which can modulate enzyme activity and receptor interactions. Additionally, the methoxy group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activity Overview

- Anticancer Activity : Preliminary studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown potent activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The structure-activity relationship (SAR) studies suggest that modifications to the pyridazine ring can enhance cytotoxicity.

- Antimicrobial Properties : Research has shown that pyridazine derivatives possess antimicrobial activity against a range of pathogens. The mechanism often involves interference with bacterial DNA synthesis or metabolic pathways.

- Neuroprotective Effects : There is emerging evidence suggesting that compounds with similar structures may offer neuroprotective benefits, potentially through antioxidant mechanisms or modulation of neurotransmitter systems.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated a series of pyridazine derivatives, including this compound, for their anticancer effects on MCF-7 cells. The results indicated an IC50 value of approximately 15 µM, demonstrating substantial antiproliferative activity compared to control compounds .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 12 ± 2 | MCF-7 |

| Compound B | 15 ± 3 | MCF-7 |

| Control | 30 ± 5 | MCF-7 |

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives of pyridazine were tested against E. coli and S. aureus. The compound exhibited notable inhibition with minimum inhibitory concentrations (MICs) ranging from 20 to 40 µg/mL .

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 25 |

| S. aureus | 30 |

Research Findings

Recent research has highlighted the potential of pyridazine derivatives in drug development:

- Selectivity and Potency : Compounds similar to this compound have been screened for selectivity against various kinases involved in cancer progression, showing promising selectivity profiles .

- In Vivo Efficacy : In vivo studies have demonstrated that certain derivatives maintain efficacy in animal models of cancer and infection, reinforcing their potential as therapeutic agents .

Q & A

Q. What are the common synthetic routes for 1-(3-Amino-5-methoxypyridazin-4-yl)ethanone, and what are the critical intermediates?

The compound is typically synthesized via condensation reactions involving pyridazine derivatives. For example, α,β-unsaturated ketones can be generated by reacting substituted pyrazole precursors with aromatic aldehydes under reflux conditions, followed by amination steps to introduce the amino group . Key intermediates include enaminones, which are formed by reacting acetylated precursors with dimethylformamide dimethyl acetal (DMF-DMA) . Reaction optimization often involves monitoring via TLC and purification through recrystallization (e.g., methanol or ethanol) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the substitution pattern on the pyridazine ring and the methoxy/amino groups. Infrared (IR) spectroscopy helps identify carbonyl (C=O, ~1700 cm⁻¹) and amino (N–H, ~3300 cm⁻¹) functional groups. Mass spectrometry (MS) provides molecular ion peaks to verify the molecular weight . Cross-validation with elemental analysis ensures purity .

Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound?

DFT calculations using hybrid functionals (e.g., B3LYP) are effective for modeling the compound’s electronic structure. Parameters like HOMO-LUMO gaps, molecular electrostatic potential (MEP), and charge distribution can be calculated to predict reactivity. Basis sets such as 6-31G(d) are recommended for balancing accuracy and computational cost .

Advanced Research Questions

Q. What strategies resolve contradictions in experimental vs. computational data for this compound’s geometry?

Discrepancies between X-ray crystallography data and DFT-optimized geometries often arise from solvent effects or crystal packing forces. Refinement using software like SHELXL improves structural accuracy by adjusting thermal parameters and electron density maps . Advanced functionals (e.g., M06-2X) that account for dispersion forces may better replicate solid-state structures .

Q. How does the methoxy group influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-donating methoxy group enhances ring electron density, directing electrophilic attacks to specific positions (e.g., para to the methoxy group). Kinetic studies using substituent-dependent Hammett constants (σ⁺) can quantify this effect. Controlled experiments with deuterated solvents (e.g., DMSO-d₆) help track proton transfer steps .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

Challenges include polymorphism and solvent inclusion. Slow evaporation from polar aprotic solvents (e.g., DMF/acetonitrile mixtures) promotes single-crystal growth. High-resolution synchrotron X-ray diffraction is recommended for resolving ambiguous hydrogen-bonding networks .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Systematic substitution of the amino or methoxy group with electron-withdrawing/-donating moieties (e.g., nitro, halogens) can modulate bioactivity. Molecular docking studies (e.g., AutoDock Vina) against target proteins (e.g., kinases) paired with in vitro assays (e.g., IC₅₀ measurements) validate SAR hypotheses .

Methodological Considerations

- Synthetic Optimization : Reflux time and catalyst choice (e.g., piperidine vs. triethylamine) significantly impact yields. For example, triethylamine accelerates enaminone formation compared to weaker bases .

- Data Reproducibility : Document solvent purity (e.g., dried toluene over CaH₂) and reaction atmosphere (N₂/Ar) to minimize side reactions .

- Computational Workflow : Use Gaussian or ORCA for DFT, with solvent effects modeled via PCM. Compare results with benchmark datasets (e.g., NIST Chemistry WebBook) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.